Methyl 3-[(cyclopropylmethyl)amino]propanoate Methyl 3-[(cyclopropylmethyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 741698-52-2
VCID: VC3044114
InChI: InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3
SMILES: COC(=O)CCNCC1CC1
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Methyl 3-[(cyclopropylmethyl)amino]propanoate

CAS No.: 741698-52-2

Cat. No.: VC3044114

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(cyclopropylmethyl)amino]propanoate - 741698-52-2

Specification

CAS No. 741698-52-2
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 3-(cyclopropylmethylamino)propanoate
Standard InChI InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3
Standard InChI Key AIEDSNICSGHOPC-UHFFFAOYSA-N
SMILES COC(=O)CCNCC1CC1
Canonical SMILES COC(=O)CCNCC1CC1

Introduction

Chemical Properties and Structure

Physical Properties

Methyl 3-[(cyclopropylmethyl)amino]propanoate is characterized by the following key physical properties:

PropertyValue
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Storage ConditionsSealed in dry, 2-8°C
Purity98% (commercial standard)
Shipping ConditionsRoom temperature in continental US; may vary elsewhere

The compound exhibits moderate solubility in organic solvents while maintaining stability under standard laboratory conditions when properly stored.

Structural Characteristics

The molecular structure of methyl 3-[(cyclopropylmethyl)amino]propanoate features:

  • A methyl ester group (-COOMe)

  • A propanoate backbone

  • A secondary amine linkage

  • A cyclopropylmethyl substituent

The SMILES notation O=C(OC)CCNCC1CC1 represents this structure, with the cyclopropyl ring (C1CC1) connected to the nitrogen via a methylene bridge. This arrangement contributes to the compound's distinctive chemical behavior and reactivity patterns.

Computational Chemistry Data

Computational analysis provides valuable insights into the compound's predicted properties:

ParameterValue
TPSA38.33
LogP0.5491
H-Acceptors3
H-Donors1
Rotatable Bonds5

These parameters suggest moderate lipophilicity and hydrogen bonding capacity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Synthesis Methods

Alternative Synthetic Routes

Alternative synthesis methods might involve:

  • Esterification of 3-[(cyclopropylmethyl)amino]propanoic acid with methanol under acidic conditions

  • Amination of methyl 3-bromopropanoate using cyclopropylmethanamine

  • Reduction of corresponding amide followed by esterification

These alternative routes may offer advantages depending on available starting materials and desired scale of production.

Applications and Research

Pharmaceutical Applications

Methyl 3-[(cyclopropylmethyl)amino]propanoate serves as:

  • A building block for the synthesis of more complex pharmaceutical compounds

  • An intermediate in the preparation of biologically active substances

  • A structural component in medicinal chemistry research

Its amine functionality provides a reactive site for further derivatization, making it valuable in the construction of diverse molecular architectures.

Research Uses

The compound finds application in:

  • Organic synthesis as a versatile intermediate

  • Structure-activity relationship studies

  • Development of novel synthetic methodologies

The presence of both nucleophilic (amine) and electrophilic (ester) sites makes this compound particularly useful for diverse chemical transformations.

Safety ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315-H319-H320 (Causes skin irritation; Causes serious eye irritation; Causes eye irritation)
Precautionary StatementsP264-P280-P302+P352-P305+P351+P338-P362 (Wash thoroughly after handling; Wear protective gloves/protective clothing/eye protection/face protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; Take off contaminated clothing)

These classifications indicate that the compound poses moderate hazards requiring standard laboratory safety precautions.

Comparative Analysis

Comparison with Related Compounds

The table below compares methyl 3-[(cyclopropylmethyl)amino]propanoate with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 3-[(cyclopropylmethyl)amino]propanoateC8H15NO2157.21 g/molReference compound
Ethyl 3-[(cyclopropylmethyl)amino]propanoateC9H17NO2171.24 g/molEthyl ester instead of methyl ester
Methyl 3-amino-2-cyclopropylpropanoateC7H13NO2143.18 g/molCyclopropyl group at C2 position rather than attached to nitrogen
Methyl 3-[methyl(propyl)amino]propanoateC8H17NO2159.23 g/molPropyl and methyl groups on nitrogen instead of cyclopropylmethyl

These structural variations significantly impact physicochemical properties and potential applications of these compounds.

Structure-Activity Relationships

The structure of methyl 3-[(cyclopropylmethyl)amino]propanoate influences its reactivity and potential biological activity:

  • The secondary amine provides a site for hydrogen bonding and further functionalization

  • The cyclopropyl ring introduces conformational constraints that may influence binding to biological targets

  • The methyl ester offers a reactive site for hydrolysis or transesterification

  • The combination of these features creates a unique spatial arrangement potentially valuable for specific molecular recognition events

Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties for specific applications.

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